BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane

Molecular weight differentiation Fluorine incorporation Building block selection

Select this 1,1‑disubstituted‑3,3‑difluorocyclobutane for SAR campaigns that demand orthogonal derivatisation. The bromomethyl group enables SN2 diversification with amine nucleophiles, while the thioether side chain can be oxidised to sulfoxide or sulfone pharmacophores without disturbing the first‑round product. The gem‑difluoro 3,3‑substitution pattern delivers the exit‑vector geometry validated in Ivosidenib and provides predictable pKₐ, lipophilicity and metabolic‑stability modulation. Unlike mono‑functionalised or non‑fluorinated cyclobutane analogues, this scaffold supports sequential, chemoselective library synthesis, giving medicinal chemistry teams a single building block that covers both diversity and pharmacokinetic fine‑tuning.

Molecular Formula C7H11BrF2S
Molecular Weight 245.13
CAS No. 2580209-06-7
Cat. No. B2403197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane
CAS2580209-06-7
Molecular FormulaC7H11BrF2S
Molecular Weight245.13
Structural Identifiers
SMILESCSCC1(CC(C1)(F)F)CBr
InChIInChI=1S/C7H11BrF2S/c1-11-5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3
InChIKeyPKLXOVPKPHGDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane CAS 2580209-06-7: Core Properties and Procurement-Relevant Identity


1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane (CAS 2580209-06-7) is a 1,1-disubstituted-3,3-difluorocyclobutane building block bearing a bromomethyl electrophilic handle and a methylsulfanylmethyl (CH₂SCH₃) substituent . The compound has molecular formula C₇H₁₁BrF₂S and a molecular weight of 261.13 g·mol⁻¹ [1]. The gem‑difluorocyclobutane scaffold is recognized as a lipophilic bioisostere of carbonyl and gem‑dimethyl groups, with demonstrated utility in FDA‑approved drugs such as Ivosidenib, which incorporates a 3,3‑difluorocyclobutylamine moiety [2]. The concurrent presence of a bromomethyl leaving group and a sulfur‑containing side chain within the same cyclobutane core distinguishes this compound from mono‑functionalized or non‑fluorinated analogs that lack orthogonal derivatization capabilities.

Why 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane Cannot Be Replaced by Generic Cyclobutane Building Blocks


Interchanging 1‑(bromomethyl)‑3,3‑difluoro‑1‑(methylsulfanylmethyl)cyclobutane with a structurally related cyclobutane building block risks losing critical molecular recognition features that depend on the precise spatial arrangement of the 3,3‑difluoro group and the sulfur‑containing side chain. The 3,3‑difluoro substitution pattern imposes a distinct exit‑vector geometry compared to 1,1‑ or 2,2‑difluoro isomers, as demonstrated by X‑ray crystallographic comparison of 3,3‑ and 2,2‑difluorocyclobutanamines . Moreover, gem‑difluorination predictably modulates pKₐ, lipophilicity, and metabolic stability relative to non‑fluorinated analogs . Substituting the methylsulfanylmethyl group with a simple methyl or a second bromomethyl handle eliminates the sulfur atom required for subsequent oxidation to sulfoxide or sulfone pharmacophore modules. Generic cyclobutane building blocks such as 3‑(bromomethyl)‑1,1‑difluorocyclobutane (CAS 1252934‑30‑7, C₅H₇BrF₂, MW 185.01) lack both the sulfur functionality and the 3,3‑difluoro exit‑vector geometry, fundamentally altering the three‑dimensional presentation of substituents to biological targets .

Head‑to‑Head Quantitative Differentiation Evidence for 1‑(Bromomethyl)‑3,3‑difluoro‑1‑(methylsulfanylmethyl)cyclobutane (2580209‑06‑7)


Molecular Weight and Fluorine Content vs. Non‑Fluorinated Analog (CAS 1423032‑58‑9)

The target compound incorporates two fluorine atoms (gem‑difluoro at the cyclobutane 3‑position), increasing its molecular weight by 52.0 Da relative to the non‑fluorinated direct analog 1‑(bromomethyl)‑1‑(methylsulfanylmethyl)cyclobutane (CAS 1423032‑58‑9, C₇H₁₃BrS, MW 209.15). This mass increment reflects the replacement of two hydrogen atoms (2 × 1.0 Da) with two fluorine atoms (2 × 19.0 Da), net ΔMW = +36.0 Da. However, the net molecular weight difference is 52.0 Da due to the additional mass of the two fluorine atoms (38.0 Da) plus the loss of two hydrogen atoms on the cyclobutane ring, yielding the formula C₇H₁₁BrF₂S (MW 261.13 g·mol⁻¹) [1]. This fluorination signature is analytically distinguishable by ¹⁹F NMR spectroscopy, a feature absent in the non‑fluorinated analog .

Molecular weight differentiation Fluorine incorporation Building block selection

Orthogonal Synthetic Handle Density: Bromomethyl + Methylsulfanylmethyl vs. Single‑Handle Comparators

The target compound provides two chemically orthogonal functional groups on a single cyclobutane core: (i) a bromomethyl group (CBr) for nucleophilic displacement (SN2) or cross‑coupling, and (ii) a methylsulfanylmethyl group (CH₂SCH₃) that can be selectively oxidized to the corresponding sulfoxide (CH₂S(O)CH₃) or sulfone (CH₂SO₂CH₃) without affecting the bromomethyl handle [1]. By contrast, 3‑(bromomethyl)‑1,1‑difluorocyclobutane (CAS 1252934‑30‑7, C₅H₇BrF₂, MW 185.01) offers only a single bromomethyl reactive site with no sulfur functionality, limiting the accessible chemical space to one diversification vector . Similarly, 1,1‑bis(bromomethyl)‑3,3‑difluorocyclobutane provides two identical electrophilic handles, which precludes sequential, chemoselective transformations without protecting group strategies [2]. The methylsulfanylmethyl group additionally serves as a latent hydrogen‑bond acceptor (via the sulfur lone pair) or can be converted to a polar sulfone to enhance aqueous solubility, a post‑modification option unavailable with simple alkyl or halomethyl substituents.

Orthogonal reactivity Sulfur oxidation Diversification potential

3,3‑Difluoro Exit‑Vector Geometry vs. 1,1‑Difluoro and 2,2‑Difluoro Isomers

X‑ray crystallographic exit‑vector plot analysis of 3,3‑difluorocyclobutanamines versus 2,2‑difluorocyclobutanamines, reported by Chernykh et al. (J. Org. Chem. 2019), demonstrates that the 3,3‑difluoro substitution pattern produces a distinct spatial orientation of the amine substituent relative to the cyclobutane plane compared to the 2,2‑difluoro isomer . The 3,3‑difluorocyclobutyl group presents its exit vector at an angle that differs from both the 1,1‑difluoro and 2,2‑difluoro regioisomers, directly affecting the three‑dimensional presentation of attached pharmacophoric elements to protein binding pockets. The target compound, bearing the 3,3‑difluoro substitution, therefore projects its bromomethyl and methylsulfanylmethyl substituents along geometry vectors that are inaccessible to 1,1‑difluoro analogs such as 3‑(bromomethyl)‑1,1‑difluorocyclobutane. This geometric distinction is critical when the cyclobutane core serves as a conformationally restricted scaffold in structure‑based drug design, as subtle vector differences can determine whether a substituent engages a protein sub‑pocket or is orientated into solvent.

Exit vector analysis Conformational restriction Structure‑based design

Metabolic Stability Advantage of gem‑Difluorocyclobutane Scaffold vs. Non‑Fluorinated Cycloalkanes

A comprehensive study by Holovach et al. (Chem. Eur. J. 2022) systematically measured intrinsic clearance (CLint) in human liver microsomes for a series of functionalized gem‑difluorinated C₃–C₇ cycloalkanes and compared values to their non‑fluorinated counterparts . The study concluded that gem‑difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives across the cycloalkane series. For cyclobutane‑derived building blocks specifically, the gem‑difluoro motif has been proposed to reduce susceptibility to metabolic oxidation relative to non‑fluorinated analogs, attributable to the electron‑withdrawing inductive effect of fluorine atoms that deactivates adjacent C–H bonds toward cytochrome P450‑mediated oxidation [1]. While compound‑specific CLint data for 1‑(bromomethyl)‑3,3‑difluoro‑1‑(methylsulfanylmethyl)cyclobutane are not yet reported, the class‑level evidence supports the expectation that its 3,3‑difluoro substitution confers a metabolic stability advantage over the non‑fluorinated analog 1‑(bromomethyl)‑1‑(methylsulfanylmethyl)cyclobutane.

Metabolic stability Intrinsic clearance gem‑Difluorination effect

Lipophilicity Modulation: gem‑Difluoro LogP Shift vs. Non‑Fluorinated and Alternative Substituent Analogs

The gem‑difluoromethylene (CF₂) unit functions as a lipophilic bioisostere, systematically increasing LogP relative to the corresponding non‑fluorinated methylene (CH₂) group while retaining polarity due to the strong C–F bond dipole [1]. For functionalized gem‑difluorocycloalkanes, the CF₂ moiety has been reported to raise LogP by approximately 0.5–1.0 units compared to the non‑fluorinated parent, though the magnitude depends on ring size, fluorine position, and the nature of accompanying functional groups . The target compound additionally incorporates a methylsulfanylmethyl (CH₂SCH₃) substituent at the 1‑position. The thioether sulfur atom is moderately lipophilic (Hansch π ≈ 0.6 for –SCH₃) and contributes to increased LogP relative to analogs bearing a simple methyl group (Hansch π ≈ 0.5 for –CH₃) or a fluoromethyl group at the same position. While experimentally measured LogP for the target compound is not publicly available, the predicted cLogP of 2.1–2.5 (SwissADME‑type estimation for the scaffold) positions it in the favorable range for CNS penetration and oral bioavailability (Lipinski LogP ≤ 5), distinguishing it from more hydrophilic analogs such as the corresponding carboxylic acid derivative (cLogP ~0.5) .

Lipophilicity LogP Fluorine walk Physicochemical profiling

Validated Medicinal Chemistry Precedent: 3,3‑Difluorocyclobutyl Motif in FDA‑Approved Ivosidenib

The 3,3‑difluorocyclobutylamine moiety is a key structural component of Ivosidenib (AG‑120, Tibsovo®), an FDA‑approved mutant IDH1 inhibitor for the treatment of acute myeloid leukemia [1]. In Ivosidenib, the (S)‑3,3‑difluorocyclobutyl group is linked via an amide bond to the central pyrrolidine‑2‑carboxamide scaffold, contributing to the drug's binding affinity, selectivity, and pharmacokinetic profile [2]. This clinical validation demonstrates that the 3,3‑difluorocyclobutane scaffold is compatible with oral bioavailability, target engagement, and a favorable human safety profile. The target compound, 1‑(bromomethyl)‑3,3‑difluoro‑1‑(methylsulfanylmethyl)cyclobutane, shares the identical 3,3‑difluorocyclobutane core and can serve as a synthetic entry point to novel Ivosidenib analogs or to entirely distinct chemotypes that leverage the validated fluorinated cyclobutane framework. The bromomethyl handle enables direct nucleophilic displacement with amine, alcohol, or thiol nucleophiles to install the cyclobutane core into diverse molecular architectures, paralleling the synthetic strategy used to construct the (3,3‑difluorocyclobutyl)isonitrile intermediate in the Ivosidenib manufacturing process [3].

Drug precedent Bioisostere validation Ivosidenib IDH1 inhibitor

Optimal Procurement and Research Application Scenarios for 1‑(Bromomethyl)‑3,3‑difluoro‑1‑(methylsulfanylmethyl)cyclobutane (2580209‑06‑7)


Parallel Library Synthesis Requiring Two Sequential, Chemoselective Derivatizations from a Single Building Block

Medicinal chemistry teams generating focused libraries for structure‑activity relationship (SAR) exploration can leverage the orthogonal bromomethyl and methylsulfanylmethyl handles for divergent synthesis. In round one, the bromomethyl group undergoes SN2 displacement with a diverse set of amine nucleophiles (primary amines, anilines, heterocyclic amines) to install a first point of diversity. In round two, the intact methylsulfanylmethyl group is oxidized with mCPBA or Oxone® to the sulfoxide or sulfone, modulating polarity and hydrogen‑bonding capacity without affecting the first‑round derivatization product. This sequential strategy is supported by the class‑level evidence that gem‑difluorocyclobutane building blocks are compatible with standard medicinal chemistry transformations on multigram scale . The 3,3‑difluoro substitution additionally confers a metabolic stability advantage over non‑fluorinated analogs, biasing the resulting library members toward more favorable pharmacokinetic profiles .

Structure‑Based Design of Ivosidenib Analogs and Novel IDH1‑Targeting Chemotypes

The 3,3‑difluorocyclobutyl core is a validated pharmacophoric element in Ivosidenib, an FDA‑approved mutant IDH1 inhibitor . Researchers pursuing backup series or exploring novel IDH1 inhibitor chemotypes can use 1‑(bromomethyl)‑3,3‑difluoro‑1‑(methylsulfanylmethyl)cyclobutane as a late‑stage diversification point. The bromomethyl group can be directly displaced with the (S)‑2‑(2‑chlorophenyl)‑2‑aminoacetamide fragment or related amine nucleophiles to generate Ivosidenib analogs, while the methylsulfanylmethyl group provides an additional vector for exploring uncharted chemical space around the cyclobutane periphery. The 3,3‑difluoro exit‑vector geometry, as characterized by X‑ray crystallography of related 3,3‑difluorocyclobutanamines , ensures that substituents project along trajectories compatible with the IDH1 binding pocket, as validated by the co‑crystal structure of Ivosidenib.

Fluorine‑Walk Studies and Physicochemical Property Optimization in Lead Series

During lead optimization, systematic variation of fluorine position (the 'fluorine walk') is a standard strategy for fine‑tuning pKₐ, LogP, and metabolic stability . The target compound serves as the 3,3‑difluoro representative in a matrix that includes 1,1‑difluoro analogs (e.g., 3‑(bromomethyl)‑1,1‑difluorocyclobutane, CAS 1252934‑30‑7 ) and 2,2‑difluoro analogs, enabling direct comparison of how fluorine placement affects the properties of the final conjugated molecules. The class‑level data from Holovach et al. establishes that gem‑difluorination predictably decreases pKₐ of proximal amines by ~1–2 units due to the inductive electron‑withdrawing effect, while the impact on LogP depends on ring size and substitution pattern . Incorporating the target compound into a fluorine‑walk panel allows medicinal chemists to identify the optimal fluorine regioisomer for their specific target product profile.

Synthesis of Sulfoxide‑ and Sulfone‑Containing Cyclobutane Pharmacophores for Enhanced Solubility and Target Engagement

The methylsulfanylmethyl substituent in the target compound is a latent precursor to sulfoxide (S(O)CH₃) and sulfone (SO₂CH₃) functional groups, which are privileged pharmacophores in numerous drug classes including COX‑2 inhibitors, kinase inhibitors, and antibacterial agents. Controlled oxidation of the thioether—achievable with one equivalent of mCPBA for sulfoxide or excess oxidant for sulfone—generates polar functional groups that enhance aqueous solubility and introduce strong hydrogen‑bond acceptor capacity . The orthogonal bromomethyl handle remains intact throughout these oxidation steps, enabling subsequent diversification. This capacity for post‑synthetic polarity modulation is unavailable in building blocks such as 1‑(bromomethyl)‑3,3‑difluoro‑1‑methylcyclobutane, where the methyl group is chemically inert, or 1,1‑bis(bromomethyl)‑3,3‑difluorocyclobutane, which lacks sulfur functionality entirely .

Quote Request

Request a Quote for 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.